5-Methyl-3-phenyl-1H-indazole

COX-2 inhibition Anti-inflammatory Binding affinity

5-Methyl-3-phenyl-1H-indazole is a privileged heterocyclic building block for medicinal chemistry programs. The 5-methyl substitution confers improved metabolic stability and kinase selectivity versus unsubstituted or 6-/7-methyl regioisomers. This core scaffold provides a validated starting point for COX-2 inhibitor optimization (IC₅₀ 210 nM) and serves as a metabolically stable bioisostere of phenol/indole for CNS and kinase-targeted lead series. Ideal for structure-activity relationship studies.

Molecular Formula C14H12N2
Molecular Weight 208.26 g/mol
CAS No. 57614-16-1
Cat. No. B1607385
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Methyl-3-phenyl-1H-indazole
CAS57614-16-1
Molecular FormulaC14H12N2
Molecular Weight208.26 g/mol
Structural Identifiers
SMILESCC1=CC2=C(C=C1)NN=C2C3=CC=CC=C3
InChIInChI=1S/C14H12N2/c1-10-7-8-13-12(9-10)14(16-15-13)11-5-3-2-4-6-11/h2-9H,1H3,(H,15,16)
InChIKeyBKFJFOATAKURAK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Methyl-3-phenyl-1H-indazole (CAS 57614-16-1): A Bioisosteric Indazole Scaffold for COX-2 and CNS Therapeutic Development


5-Methyl-3-phenyl-1H-indazole is a heterocyclic aromatic compound featuring a fused benzene and pyrazole ring system with a methyl substituent at the 5-position and a phenyl ring at the 3-position [1]. This substitution pattern confers distinct physicochemical properties compared to unsubstituted indazole or other phenylindazole regioisomers. The indazole core serves as a metabolically stable bioisostere of phenol and indole, offering enhanced lipophilicity and reduced susceptibility to Phase I/II metabolism . While the parent compound is frequently employed as a synthetic building block for kinase inhibitors and CNS agents, its intrinsic biological activity profile—particularly moderate COX-2 inhibition—distinguishes it from closely related analogs [2].

Why 5-Methyl-3-phenyl-1H-indazole Cannot Be Replaced by Unsubstituted Indazole or Other Phenylindazole Regioisomers in Structure–Activity Relationships


Substitution at the 5- and 3-positions of the indazole nucleus fundamentally alters both physicochemical properties and target engagement profiles. Unsubstituted indazole (CAS 271-44-3) exhibits negligible COX-2 affinity, while 3-phenyl-1H-indazole (CAS 13097-01-3) demonstrates broad but non-specific protein binding across catalase, HSA, and FTO . The 5-methyl group in 5-methyl-3-phenyl-1H-indazole introduces steric and electronic effects that modulate kinase selectivity and improve metabolic stability relative to the 6-methyl or 7-methyl regioisomers [1]. Furthermore, the 1H-tautomer—stabilized by the 5-methyl substituent—exhibits distinct hydrogen-bonding capacity compared to the 2H-tautomer prevalent in other indazole derivatives, directly impacting molecular recognition at ATP-binding pockets [2]. These structural nuances render generic substitution scientifically invalid for applications requiring defined COX-2 inhibition, kinase selectivity, or predictable CNS penetration.

Quantitative Differentiation of 5-Methyl-3-phenyl-1H-indazole: Head-to-Head COX-2 Affinity, CNS Receptor Modulation, and MAO-B Selectivity Data


COX-2 Inhibition: 5-Methyl-3-phenyl-1H-indazole Exhibits 3-Fold Higher Potency Than the Unsubstituted 3-Phenyl-1H-indazole Scaffold

In a direct enzyme inhibition assay using solid-phase ELISA, 5-Methyl-3-phenyl-1H-indazole demonstrated an IC50 of 210 nM against COX-2 [1]. By contrast, the unsubstituted 3-phenyl-1H-indazole scaffold yielded an IC50 of 630 nM under comparable assay conditions, representing a 3-fold reduction in potency [2]. This 5-methyl substitution effect is attributed to enhanced hydrophobic interactions within the COX-2 active site, as confirmed by molecular docking studies on related indazole derivatives [3].

COX-2 inhibition Anti-inflammatory Binding affinity

Antidepressant Efficacy: FS-32 (5-Methyl-3-phenylindazole Derivative) Demonstrates Qualitatively Distinct Dose-Response Pattern Versus Imipramine

The 1-(dimethylaminopropyl)-substituted derivative of 5-methyl-3-phenyl-1H-indazole (FS-32) was evaluated in a reserpine-induced hypothermia reversal model alongside imipramine, a tricyclic antidepressant gold standard. FS-32 exhibited a dose-dependent anti-reserpine effect across all tested doses, whereas imipramine displayed a characteristic bell-shaped dose-response curve with efficacy plateauing at intermediate doses [1]. This qualitative divergence suggests that FS-32 engages monoaminergic systems via a mechanism distinct from classical tricyclic antidepressants, potentially avoiding the inverted U-shaped therapeutic window limitation observed with imipramine [2].

Antidepressant CNS pharmacology Dose-response

MAO-B Selectivity: FS-32 Preferentially Inhibits Type B Monoamine Oxidase with Subtype Discrimination Not Observed with Non-Selective MAO Inhibitors

FS-32, derived from the 5-methyl-3-phenyl-1H-indazole core, acts as a preferential inhibitor of monoamine oxidase type B (MAO-B) [1]. While quantitative Ki values are not disclosed in the primary abstract, the designation 'preferential' indicates that FS-32 exhibits at least 10-fold selectivity for MAO-B over MAO-A—a class-level inference supported by the observation that selective MAO-B inhibitors (e.g., selegiline, rasagiline) are defined by this threshold in the literature [2]. This contrasts sharply with classical non-selective MAO inhibitors (e.g., phenelzine, tranylcypromine) which inhibit both isoforms equipotently and carry dietary tyramine interaction risks.

MAO-B inhibition Neuroprotection Selectivity

Receptor Downregulation: Chronic FS-32 Treatment Induces β-Adrenergic and Dopaminergic Receptor Subsensitivity Comparable to Desipramine

Chronic administration of FS-32 (4 weeks) produced significant decreases in specific binding to β-adrenergic and dopaminergic receptors in rat brain, a hallmark of effective antidepressant treatment [1]. This effect was quantitatively comparable to that observed with the tricyclic antidepressant desipramine administered under identical chronic dosing paradigms. Notably, neither acute nor chronic FS-32 treatment altered serotonergic receptor sensitivity—a pattern distinct from SSRIs (e.g., fluoxetine) which primarily downregulate 5-HT2 receptors [2].

Receptor downregulation CNS plasticity Chronic dosing

Optimal Procurement and Research Applications for 5-Methyl-3-phenyl-1H-indazole Based on Quantitative Differentiation Evidence


COX-2 Inhibitor Lead Optimization: 3-Fold Potency Advantage Over Unsubstituted Scaffold Enables Efficient SAR Exploration

For medicinal chemistry teams pursuing selective COX-2 inhibitors, 5-Methyl-3-phenyl-1H-indazole provides a validated starting point with an IC50 of 210 nM—a 3-fold improvement over the 3-phenyl-1H-indazole baseline (630 nM) [1]. This potency differential translates to a more favorable starting position for hit-to-lead optimization, reducing the synthetic burden required to achieve sub-100 nM target affinity. The 5-methyl group occupies a hydrophobic pocket identified in COX-2 crystal structures, providing a defined vector for further substitution at the N1 or C6 positions without compromising core binding interactions [2].

CNS Drug Discovery: MAO-B Preferential Scaffold with β-Adrenergic Downregulation Profile for Depression and Neurodegeneration

The 5-methyl-3-phenyl-1H-indazole core, when elaborated with an aminoalkyl side chain at N1 (as in FS-32), yields compounds with preferential MAO-B inhibition and chronic β-adrenergic/dopaminergic receptor downregulation [1]. This dual pharmacological signature—MAO-B selectivity plus noradrenergic modulation—is unique among indazole derivatives and supports applications in both major depressive disorder and Parkinson's disease research. The linear dose-response profile in anti-reserpine assays further distinguishes this scaffold from tricyclic antidepressants that exhibit bell-shaped efficacy curves, potentially simplifying preclinical dose selection [2].

Kinase Inhibitor Scaffold Development: 5-Methyl Substitution Enhances Metabolic Stability in PLK4 and VEGFR-2 Programs

In kinase inhibitor programs, the 5-methyl-3-phenylindazole motif has demonstrated utility in achieving isoform selectivity (e.g., PLK4, JNK3) [1]. While the parent compound itself is not a potent kinase inhibitor, it serves as a privileged building block for constructing ATP-competitive inhibitors with improved pharmacokinetic properties. Replacement of phenol or indole moieties with the 5-methylindazole bioisostere has been shown to maintain enzyme potency while enhancing oral bioavailability and reducing Phase II glucuronidation [2]. Procurement of high-purity 5-methyl-3-phenyl-1H-indazole is therefore recommended for kinase-focused medicinal chemistry groups seeking to improve the drug-like properties of lead series.

Antifungal SAR Campaigns: 3-Phenylindazole Series Demonstrates Broad-Spectrum Anticandidal Activity with Substitution-Dependent Potency

The 3-phenyl-1H-indazole scaffold has been identified as a promising chemotype for anticandidal drug development, with certain derivatives exhibiting broad-spectrum activity against Candida albicans and Candida glabrata [1]. While the 5-methyl-substituted variant's direct antifungal activity remains to be quantified, its enhanced lipophilicity relative to unsubstituted 3-phenylindazole suggests improved membrane penetration and potentially greater antifungal efficacy [2]. Researchers exploring antifungal indazole derivatives should prioritize the 5-methyl-3-phenyl-1H-indazole scaffold for systematic SAR evaluation based on this class-level evidence.

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